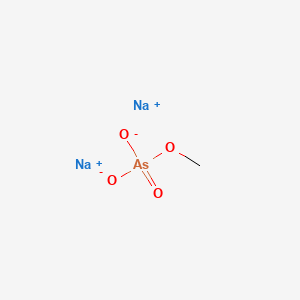
Arsenic acid, monomethyl ester, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl sodium arsenate, also known as disodium methyl arsonate, is an organoarsenic compound with the chemical formula CH₃AsO₃Na₂. It is a colorless, water-soluble solid derived from methanearsonic acid. This compound is primarily used as a herbicide and has been widely applied in agricultural settings to control weeds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl sodium arsenate can be synthesized through the reaction of methanearsonic acid with sodium hydroxide. The reaction typically involves dissolving methanearsonic acid in water and then adding sodium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of methyl sodium arsenate.
Industrial Production Methods
In industrial settings, the production of methyl sodium arsenate involves large-scale synthesis using similar reaction conditions. The process includes the careful control of temperature and pH to ensure the complete conversion of methanearsonic acid to methyl sodium arsenate. The final product is then purified and crystallized for use as a herbicide.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl sodium arsenate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form arsenate compounds.
Reduction: It can be reduced to form arsenite compounds.
Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc in hydrochloric acid are often used.
Substitution: Various nucleophiles can be used to replace the methyl group under appropriate conditions.
Major Products Formed
Oxidation: Arsenate compounds.
Reduction: Arsenite compounds.
Substitution: Organoarsenic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl sodium arsenate has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other organoarsenic compounds.
Biology: Studied for its effects on biological systems, particularly its toxicity and environmental impact.
Medicine: Investigated for its potential use in treating certain types of cancer due to its arsenic content.
Industry: Applied as a herbicide in agriculture to control weed growth.
Wirkmechanismus
The mechanism of action of methyl sodium arsenate involves its interaction with cellular components, leading to the inhibition of essential biological processes. It primarily targets enzymes involved in cellular respiration and energy production, disrupting the normal function of cells. The compound can also induce oxidative stress, leading to cell damage and death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Monosodium methyl arsenate: Another organoarsenic herbicide with similar properties but different sodium content.
Cacodylic acid: An organoarsenic compound used as a herbicide and in chemical research.
Arsenate compounds: Inorganic arsenic compounds with similar toxicological profiles.
Uniqueness
Methyl sodium arsenate is unique due to its specific chemical structure, which allows it to be highly effective as a herbicide. Its water solubility and stability make it suitable for agricultural applications, and its ability to undergo various chemical reactions makes it a valuable reagent in scientific research.
Eigenschaften
CAS-Nummer |
6596-94-7 |
|---|---|
Molekularformel |
CH3AsNa2O4 |
Molekulargewicht |
199.93 g/mol |
IUPAC-Name |
disodium;methoxy-dioxido-oxo-λ5-arsane |
InChI |
InChI=1S/CH5AsO4.2Na/c1-6-2(3,4)5;;/h1H3,(H2,3,4,5);;/q;2*+1/p-2 |
InChI-Schlüssel |
GFGRYFOPHMNARO-UHFFFAOYSA-L |
Kanonische SMILES |
CO[As](=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



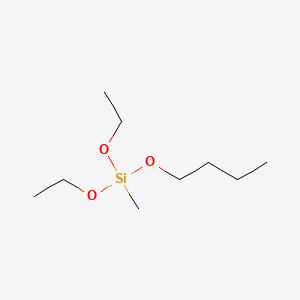
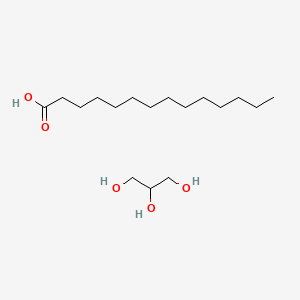
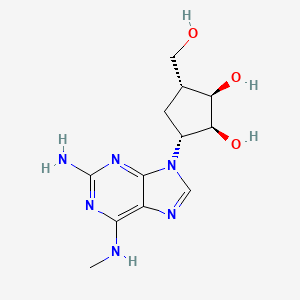
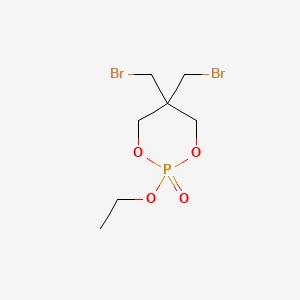

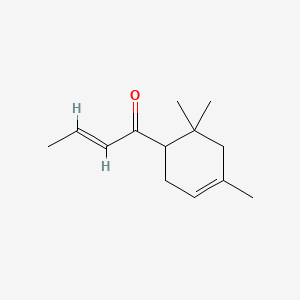
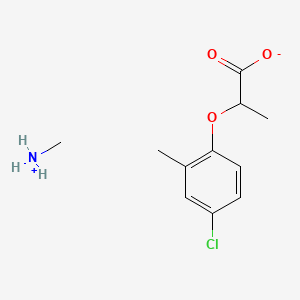

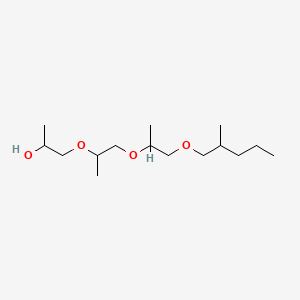
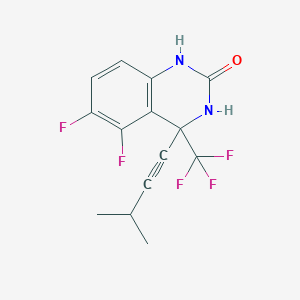


![Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride](/img/structure/B12680170.png)
